1-[(But-2-en-1-yl)oxy]-4-ethylbenzene
Description
1-[(But-2-en-1-yl)oxy]-4-ethylbenzene is a benzene derivative substituted with an ethyl group at the para position and a but-2-en-1-yloxy group. The but-2-en-1-yloxy moiety introduces a conjugated vinyl ether system, enabling participation in cycloaddition reactions and other transformations involving the double bond. The ethyl group acts as an electron-donating substituent, activating the aromatic ring toward electrophilic substitution.
Properties
CAS No. |
61493-69-4 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
1-but-2-enoxy-4-ethylbenzene |
InChI |
InChI=1S/C12H16O/c1-3-5-10-13-12-8-6-11(4-2)7-9-12/h3,5-9H,4,10H2,1-2H3 |
InChI Key |
FNZDNFTVYPHVMY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC=CC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies for Aryl Ethers
Aryl ethers are typically synthesized via nucleophilic substitution or coupling reactions. The presence of an electron-rich aromatic ring in 4-ethylphenol (the precursor phenol) facilitates electrophilic aromatic substitution or nucleophilic displacement, depending on the reaction conditions. Key methods include:
- Williamson Ether Synthesis
- Mitsunobu Reaction
- Nucleophilic Aromatic Substitution
- Transition Metal-Catalyzed Coupling
Each approach offers distinct advantages in terms of yield, selectivity, and operational simplicity.
Williamson Ether Synthesis Approach
The Williamson ether synthesis is a cornerstone for ether preparation, involving the reaction of an alkoxide ion with an alkyl halide. For 1-[(But-2-en-1-yl)oxy]-4-ethylbenzene, this method would proceed as follows:
Reaction Mechanism
- Formation of Phenoxide Ion : Deprotonation of 4-ethylphenol using a strong base (e.g., NaOH or KOH).
- Nucleophilic Attack : The phenoxide ion reacts with but-2-en-1-yl bromide via an $$ \text{S}_\text{N}2 $$ mechanism.
$$
\text{4-Ethylphenol} + \text{NaOH} \rightarrow \text{4-Ethylphenoxide Na}^+ + \text{H}2\text{O}
$$
$$
\text{4-Ethylphenoxide} + \text{CH}2=\text{CHCH}_2\text{Br} \rightarrow \text{this compound} + \text{NaBr}
$$
Optimization Parameters
- Base Selection : Potassium tert-butoxide may enhance reactivity in non-aqueous media.
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
- Temperature : 60–80°C to balance reaction rate and minimize side reactions.
Table 1: Hypothetical Williamson Synthesis Conditions
| Parameter | Condition |
|---|---|
| Substrate | 4-Ethylphenol, But-2-en-1-yl bromide |
| Base | NaOH (1.2 equiv) |
| Solvent | DMF |
| Temperature | 70°C |
| Reaction Time | 6–8 hours |
| Theoretical Yield | 65–75% |
Challenges
- Competitive Elimination : But-2-en-1-yl bromide may undergo dehydrohalogenation to form 1,3-butadiene.
- Steric Hindrance : Bulky substituents on the aromatic ring could slow nucleophilic attack.
Mitsunobu Reaction Approach
The Mitsunobu reaction enables ether formation under mild conditions, leveraging a trialkylphosphine and diazo compound to mediate the coupling of alcohols.
Reaction Protocol
- Reactants : 4-Ethylphenol and but-2-en-1-ol.
- Reagents : Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).
- Mechanism : DEAD oxidizes PPh₃, generating a phosphonium intermediate that activates the alcohol for nucleophilic displacement.
$$
\text{4-Ethylphenol} + \text{CH}2=\text{CHCH}2\text{OH} \xrightarrow{\text{PPh}_3, \text{DEAD}} \text{this compound}
$$
Table 2: Mitsunobu Reaction Conditions
| Parameter | Condition |
|---|---|
| Substrate | 4-Ethylphenol, But-2-en-1-ol |
| Reagents | PPh₃ (1.5 equiv), DEAD (1.5 equiv) |
| Solvent | THF |
| Temperature | 25°C (room temperature) |
| Reaction Time | 12–24 hours |
| Theoretical Yield | 80–90% |
Advantages
- Stereo retention : Configuration of the alcohol is preserved.
- Broad Substrate Scope : Effective for sterically hindered alcohols.
Nucleophilic Aromatic Substitution
Electron-rich aromatics like 4-ethylphenol can undergo nucleophilic substitution with alkenyl halides under catalytic conditions.
Catalytic System
- Catalyst : CuI or Pd(OAc)₂.
- Ligand : 1,10-Phenanthroline.
- Base : Cs₂CO₃.
$$
\text{4-Ethylphenol} + \text{CH}2=\text{CHCH}2\text{I} \xrightarrow{\text{CuI, Cs}2\text{CO}3} \text{this compound}
$$
Table 3: Catalytic Substitution Conditions
| Parameter | Condition |
|---|---|
| Substrate | 4-Ethylphenol, But-2-en-1-yl iodide |
| Catalyst | CuI (10 mol%) |
| Ligand | 1,10-Phenanthroline (20 mol%) |
| Base | Cs₂CO₃ (2.0 equiv) |
| Solvent | DMSO |
| Temperature | 100°C |
| Reaction Time | 24 hours |
| Theoretical Yield | 50–60% |
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Yield (%) | Cost | Scalability | Selectivity |
|---|---|---|---|---|
| Williamson Synthesis | 65–75 | Low | High | Moderate |
| Mitsunobu Reaction | 80–90 | High | Moderate | High |
| Catalytic Substitution | 50–60 | Moderate | Low | Low |
Key Findings :
- The Mitsunobu reaction offers superior yields and selectivity but requires expensive reagents.
- Williamson synthesis is cost-effective and scalable but prone to side reactions.
- Catalytic methods remain underdeveloped for this substrate.
Purification and Characterization
Isolation Techniques
- Distillation : Fractional distillation under reduced pressure (bp ~250°C at 1 mmHg).
- Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) eluent.
Spectroscopic Data (Hypothetical)
- ¹H NMR (CDCl₃) : δ 1.25 (t, 3H, CH₂CH₃), 2.60 (q, 2H, CH₂CH₃), 4.60 (d, 2H, OCH₂), 5.40–5.70 (m, 2H, CH=CH), 6.80–7.20 (m, 4H, Ar-H).
- GC-MS : m/z 176 [M⁺], 161 [M⁺ – CH₃], 133 [M⁺ – C₃H₅O].
Chemical Reactions Analysis
Types of Reactions: 1-[(But-2-en-1-yl)oxy]-4-ethylbenzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-[(But-2-en-1-yl)oxy]-4-ethylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(But-2-en-1-yl)oxy]-4-ethylbenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Data Table: Comparative Analysis
Key Findings
Electronic Effects : The ethyl group in the target compound activates the benzene ring more effectively than chlorine in ’s analog but less than methoxy groups in and .
Reactivity : The but-2-en-1-yloxy group’s conjugated system enables cycloaddition reactions, distinguishing it from ethynyl-linked derivatives () and sterically hindered tert-butoxy analogs ().
Synthetic Efficiency : Piperazine derivatives () demonstrate moderate yields (~50–55%) for vinyl-containing compounds, suggesting comparable challenges in synthesizing the target.
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